
trans-4-Aminocyclopent-2-enecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a cyclopentene ring. The stereochemistry of the compound, denoted by (1S,4S), indicates the specific spatial arrangement of its atoms, which can influence its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-aminocyclopent-2-ene-1-carboxylic acid typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of (1S,4S)-4-aminocyclopent-2-ene-1-carboxylic acid may involve optimized synthetic routes that ensure high efficiency and scalability. These methods often utilize continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield. The choice of reagents and reaction conditions is critical to minimize by-products and ensure the reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
(1S,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Mecanismo De Acción
The mechanism by which (1S,4S)-4-aminocyclopent-2-ene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s unique stereochemistry allows it to fit into specific binding sites, modulating biological pathways and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(1S,4S)-Prephenic acid: Another chiral compound with similar structural features but different functional groups.
(1S,4S)-Sertraline: A stereoisomer used in the medical field with distinct pharmacological properties.
Quaternary ammonium salts of cationic lipopeptides: Compounds with similar antimicrobial activities but different structural motifs.
Highlighting Uniqueness
(1S,4S)-4-Aminocyclopent-2-ene-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups on a cyclopentene ring. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(1S,4S)-4-aminocyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m1/s1 |
Clave InChI |
VTCHZFWYUPZZKL-RFZPGFLSSA-N |
SMILES isomérico |
C1[C@@H](C=C[C@H]1N)C(=O)O |
SMILES canónico |
C1C(C=CC1N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


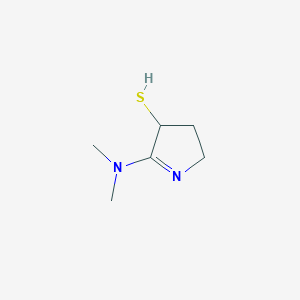

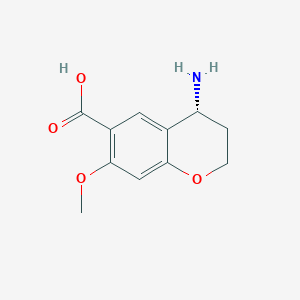
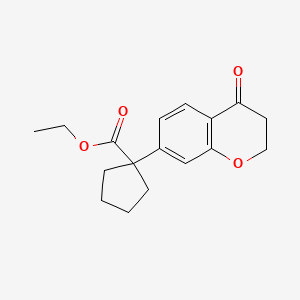
![Oxazolo[5,4-d]pyrimidin-2-ol](/img/structure/B15247547.png)

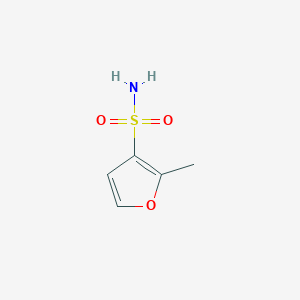
![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)
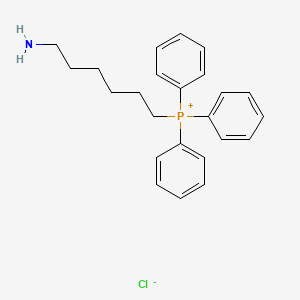
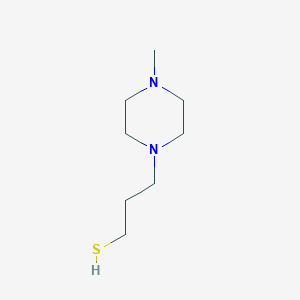
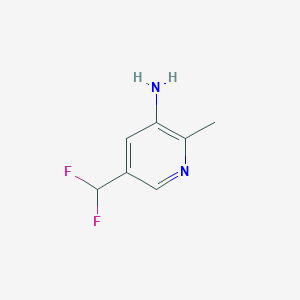
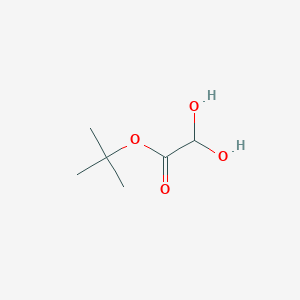
![6,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15247622.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carboxamide](/img/structure/B15247625.png)
